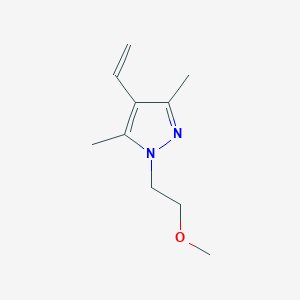

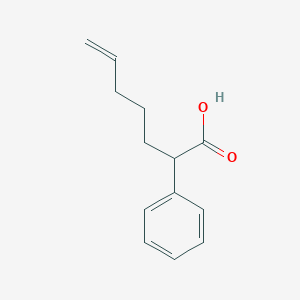

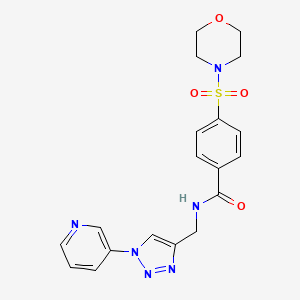

![molecular formula C20H15F3N2O2 B2976147 1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 338755-12-7](/img/structure/B2976147.png)

1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide, also known as BODIPY-C3, is a fluorescent dye with a wide range of applications in scientific research. BODIPY-C3 is a versatile compound that can be used for a variety of purposes, including imaging, fluorescence microscopy, and drug delivery. Its unique properties make it an ideal choice for a variety of research applications.

Aplicaciones Científicas De Investigación

Metal-Assisted Electrocyclic Reactions

A study demonstrated the use of this compound in metal-assisted electrocyclic reactions, showcasing its potential in synthesizing complex molecular structures, such as cations [Ru(phen)2{5,6-diphenyl-3-(pyridin-2-yl)-1,2,4-triazine}]2+, isolated as hexafluorophosphate salts. This illustrates its role in advancing synthetic methodologies in organic chemistry (P. K. Pal et al., 2000).

Antimicrobial Agents

Another research focus is the compound's role in the development of novel antimicrobial agents. Specifically, derivatives of this compound have been synthesized and tested against various bacterial and fungal strains, revealing significant antimicrobial activity. This positions it as a valuable scaffold for designing new antimicrobials (N. Desai et al., 2017).

Acylation Reactions and Formation of Acyloxyiminium Salts

Research has also explored the acylation of tertiary amides leading to the formation of 1-acyloxyiminium salts and 1-acyloxyenamines. This compound's derivatives participate in these reactions, underlining its versatility in synthetic organic chemistry and potential in creating novel organic compounds (W. Bottomley et al., 1980).

Polymer Science Applications

In the field of materials science, derivatives of this compound have been used to synthesize organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain. These polyimides exhibit good solubility in organic solvents, high glass-transition temperatures, and thermal stability, making them suitable for various applications in high-performance materials (J. Liu et al., 2002).

Heterogeneous Catalysis

The compound's derivatives have been explored as catalysts in heterogeneous catalysis, particularly in Knoevenagel condensation reactions. This illustrates the potential of incorporating such structures into catalytic systems for efficient chemical transformations (Yang Li et al., 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence these properties, as fluorine atoms are often added to drugs to improve their metabolic stability and enhance their lipophilicity, which can improve bioavailability .

Propiedades

IUPAC Name |

1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O2/c21-20(22,23)15-8-4-9-16(12-15)24-18(26)17-10-5-11-25(19(17)27)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODWTJLGCKMZGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

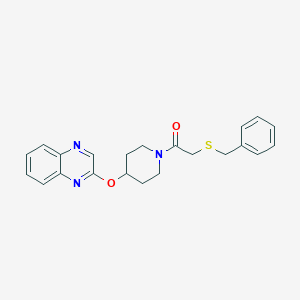

![2-Hydroxy-6-azaspiro[3.4]octan-7-one](/img/structure/B2976065.png)

amino}-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2976069.png)

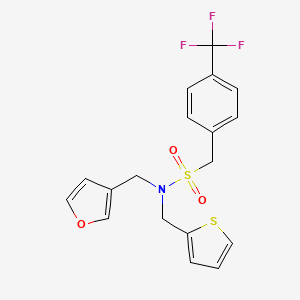

![N-(2-methoxy-5-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2976070.png)

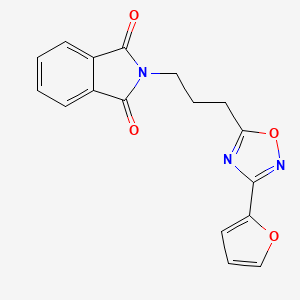

![3-[4-(6-Fluoropyridin-3-yl)triazol-1-yl]-7-hydroxychromen-2-one](/img/structure/B2976086.png)